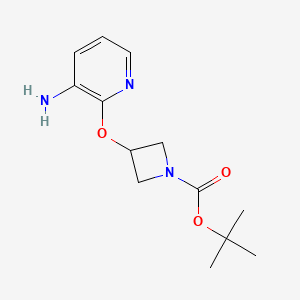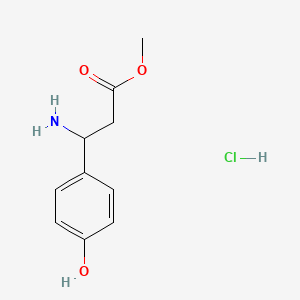
Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate
説明
科学的研究の応用
Synthesis and Structural Analysis
Synthesis and Crystal Structure Analysis : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a compound structurally similar to Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate, has been synthesized and analyzed. This research involved a three-step substitution reaction and the use of techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation. Density Functional Theory (DFT) was employed for molecular structure calculations, providing insights into the physicochemical properties of these compounds (Huang et al., 2021).
Crystallography and Conformational Analysis : The study on Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate also involved crystallographic and conformational analyses. The results from DFT were consistent with the crystal structures determined by single crystal X-ray diffraction. This research aids in understanding the molecular electrostatic potential and frontier molecular orbitals of such compounds (Huang et al., 2021).
Applications in Drug Synthesis
Synthesis of Nucleosides Related to Antiviral Agents : Research on compounds related to Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate has been pivotal in the synthesis of pyridine nucleosides, which are related to antiviral agents such as 5-fluorouracil and 5-fluorocytosine. These nucleosides have potential applications in the treatment of viral infections (Nesnow & Heidelberger, 1973) (Nesnow & Heidelberger, 1975).
Development of Receptor Antagonists : A study involving a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, demonstrates its role in the synthesis of dopamine and serotonin receptor antagonists. This indicates potential applications of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate in developing similar receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).
Photophysical Properties and Applications
- Study of Photophysical Properties : Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, a compound related to Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate, has been synthesized and studied for its photophysical properties. Understanding these properties can be vital for applications in materials science, such as in the development of luminescent materials or sensors (Kim et al., 2021).
作用機序
Target of Action
A structurally similar compound, methyl 4-fluoro-2-{1h-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate, is known to target bcl-2, a protein involved in regulating cell death .
Mode of Action
It’s possible that it may interact with its targets in a manner similar to its structurally related compound, which inhibits the bcl-2 protein .
Biochemical Pathways
If it acts similarly to its structurally related compound, it may affect pathways related to cell death and survival .
Result of Action
If it acts similarly to its structurally related compound, it may result in potent antitumor activity .
特性
IUPAC Name |
methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-18-11-5-10(7-16-8-11)9-3-4-12(13(15)6-9)14(17)19-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVYGWMNFLHRSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742977 | |
| Record name | Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate | |
CAS RN |
1375068-84-0 | |
| Record name | Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1427396.png)

![2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B1427399.png)









